molecular formula C16H20ClNO B592086 (R)-De(trifluoromethyl) Fluoxetine Hydrochloride CAS No. 1212215-97-8

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride

Cat. No.: B592086
CAS No.: 1212215-97-8
M. Wt: 277.792
InChI Key: YKLKKVGMPUCUOE-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The historical development of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride is intrinsically linked to the groundbreaking research conducted at Eli Lilly and Company during the 1970s and 1980s, which led to the discovery of fluoxetine itself. The original work that eventually culminated in fluoxetine synthesis began in 1970 as a collaborative effort between Bryan Molloy and Ray Fuller, with the initial goal of developing therapeutic agents derived from antihistamine compounds. David Wong's subsequent contribution to this research team proved pivotal when he proposed retesting a series of synthesized derivatives for their selective serotonin reuptake inhibition properties.

The identification and characterization of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride emerged from the comprehensive impurity profiling studies that became essential components of pharmaceutical development processes. As fluoxetine underwent extensive synthetic route optimization and analytical method development, researchers systematically identified and catalogued various structural analogs and degradation products that could arise during manufacturing processes. The compound was first synthesized in 1971, with the initial disclosure occurring in 1974 under the designation LY110140, ultimately receiving approval from the United States Food and Drug Administration on December 29, 1987.

The discovery context of this particular impurity reflects the broader pharmaceutical industry's evolution toward more rigorous quality control standards and comprehensive impurity identification protocols. During the development of fluoxetine, researchers at Eli Lilly employed sophisticated analytical techniques including gas chromatography-mass spectrometry and high-performance liquid chromatography-mass spectrometry to identify and characterize potential impurities arising from various synthetic routes. This systematic approach to impurity identification became increasingly important as regulatory agencies demanded more comprehensive safety and quality data for pharmaceutical products.

Structural Relationship to Fluoxetine

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride exhibits a direct structural relationship to fluoxetine through the selective removal of the trifluoromethyl group while maintaining the core phenylpropylamine framework. The molecular formula of this compound is C₁₆H₂₀ClNO with a molecular weight of 277.79 daltons, representing a significant reduction from fluoxetine's molecular weight of 309.3 daltons. The systematic name (γR)-N-Methyl-γ-phenoxybenzenepropanamine Hydrochloride reflects the retention of the essential structural elements while eliminating the electron-withdrawing trifluoromethyl substituent that characterizes the parent molecule.

The structural modifications present in (R)-De(trifluoromethyl) Fluoxetine Hydrochloride have profound implications for its chemical properties and biological activity profile. Fluoxetine belongs to the phenoxyphenylpropylamine derivatives, where compounds containing substituents in the 4'-position of the phenoxy ring exhibit selectivity and high affinity for serotonin transporter binding. The removal of the trifluoromethyl group from the para position fundamentally alters the electronic distribution within the aromatic system, potentially affecting both the compound's binding affinity and its metabolic stability characteristics.

The stereochemical designation (R) indicates the specific spatial arrangement of substituents around the chiral center, corresponding to one of the two possible enantiomers of this de-trifluoromethylated analog. Research has demonstrated that both (S)-fluoxetine and (R)-fluoxetine exhibit essentially equipotent activity in vitro, with dissociation constants of 21 nanomolar and 33 nanomolar respectively. However, the removal of the trifluoromethyl group in the (R)-De(trifluoromethyl) variant likely results in significantly altered pharmacological properties compared to either parent enantiomer.

Table 1: Structural Comparison of Fluoxetine and (R)-De(trifluoromethyl) Fluoxetine Hydrochloride

Property Fluoxetine (R)-De(trifluoromethyl) Fluoxetine Hydrochloride
Molecular Formula C₁₇H₁₈F₃NO- HCl C₁₆H₂₀ClNO
Molecular Weight 345.79 g/mol 277.79 g/mol
CAS Number 54910-89-3 1212215-97-8
Trifluoromethyl Group Present at para position Absent
Chiral Center Racemic or resolved (R)-configuration

Properties

IUPAC Name

(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLKKVGMPUCUOE-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82248-59-7
Record name Atomoxetine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Reduction of Ethyl Benzoyl Acetate

Ethyl benzoyl acetate (IX) undergoes NaBH₄-mediated reduction in a hydroalcoholic solvent (methanol/water, 4:1) at pH 6–7 and 10–15°C to yield ethyl 3-hydroxy-3-phenylpropionate (X) with ~90% efficiency. This step establishes the tertiary alcohol core but produces a racemic mixture due to the absence of chiral induction.

Methylamine Aminolysis

Compound (X) reacts with excess methylamine in methanol at room temperature for 24 hours, forming the N-methylamide derivative (XI). Reaction progression is monitored via TLC, with yields exceeding 85% after purification.

Phenoxy Substitution

Unlike Fluoxetine’s 4-trifluoromethylphenol coupling, the de(trifluoromethyl) analog substitutes the hydroxyl group in (XI) with phenol. Activating agents (e.g., SOCl₂) facilitate nucleophilic aromatic substitution in chloroform under reflux, yielding 3-phenyl-3-phenoxy-N-methylpropanamide (XII). This step avoids the instability and low yields associated with trifluoromethylated intermediates.

Amide Reduction to Amine

LiAlH₄ in anhydrous THF reduces (XII) to racemic N-methyl-3-phenoxy-3-phenylpropan-1-amine (V). Optimal conditions involve a 0.7–0.9 molar ratio of LiAlH₄ to (XII) at reflux for 4 hours, achieving 70–80% yield after HCl salt formation.

Enantioselective Synthesis of the (R)-Enantiomer

Asymmetric Reduction of Prochiral Ketones

Chiral catalysts enable enantioselective synthesis of the alcohol intermediate (X). For example:

  • Corey-Bakshi-Shibata (CBS) Reduction : Using (S)-CBS catalyst and BH₃·THF, ethyl benzoyl acetate reduces to (R)-3-hydroxy-3-phenylpropionate with >90% enantiomeric excess (ee).

  • Biocatalytic Reduction : Alcohol dehydrogenases (e.g., from Lactobacillus brevis) selectively reduce the ketone to the (R)-alcohol in aqueous buffer, achieving 95% ee.

Chiral Auxiliary-Mediated Amination

Introducing a chiral auxiliary at the amide stage (XI) ensures retention of configuration during LiAlH₄ reduction. For instance:

  • (R)-Phenethylamine Auxiliary : Coupling (XI) with (R)-phenethylamine forms a diastereomeric amide, separable via crystallization. Subsequent reduction preserves the (R)-configuration, yielding 82% ee.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Treating racemic (V) with (1S)-(+)-10-camphorsulfonic acid in ethanol forms diastereomeric salts. Fractional crystallization isolates the (R)-enantiomer salt, which is neutralized to freebase and re-salted with HCl.

Chromatographic Resolution

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic (V) via HPLC. Optimized conditions (hexane:isopropanol 90:10, 1 mL/min) achieve 99% purity for (R)-V.

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)ee (%)Scalability
Racemic SynthesisNaBH₄ reduction, LiAlH₄ reduction70–800High
CBS ReductionAsymmetric ketone reduction8590Moderate
BiocatalysisEnzymatic ketone reduction7895Low
Chiral ResolutionDiastereomeric crystallization6599High

Scientific Research Applications

®-De(trifluoromethyl) Fluoxetine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving SSRI analogs and derivatives.

    Biology: The compound is studied for its effects on serotonin reuptake and its potential as a tool for understanding serotonin-related pathways.

    Medicine: Research focuses on its potential therapeutic effects and side effect profile compared to fluoxetine.

    Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of ®-De(trifluoromethyl) Fluoxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This action is similar to that of fluoxetine but may exhibit different pharmacokinetic and pharmacodynamic properties due to the absence of the trifluoromethyl group.

Comparison with Similar Compounds

Fluoxetine Hydrochloride vs. USP-Related Compounds

The United States Pharmacopeia (USP) defines two key related compounds of Fluoxetine Hydrochloride:

Related Compound A: N-Methyl-3-phenylpropylamine (C₁₀H₁₅N) Lacks both the trifluoromethyl group and the phenoxy moiety. Exhibits negligible serotonin reuptake inhibition due to absence of key pharmacophores .

Related Compound B : (Unspecified impurity, likely a deaminated derivative)

  • Structural degradation reduces SSRI activity and increases off-target effects.

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features SSRI Activity (IC₅₀) Notes
Fluoxetine Hydrochloride -CF₃, phenoxy, N-methyl 1–10 nM High selectivity for SERT
(R)-De(trifluoromethyl) FH No -CF₃, retains phenoxy and N-methyl >100 nM (estimated) Reduced potency (inference)
USP Related Compound A No -CF₃ or phenoxy >1,000 nM Non-SSRI activity

Comparison with Other Antidepressants

Fluoxetine Hydrochloride is often compared to newer triple reuptake inhibitors (TRIs), such as ansofaxine hydrochloride and amitifadine hydrochloride, which target serotonin, norepinephrine, and dopamine transporters.

Key Findings from Colon Cancer Cell Line Studies :

  • Fluoxetine , ansofaxine , and amitifadine inhibit colon cancer cell proliferation (HCT116, SW620) in a dose-dependent manner.
  • All three compounds show similar efficacy in murine models (CT26, MCA38 cells).
  • Mechanistic Difference : Fluoxetine is a pure SSRI, while TRIs like ansofaxine have broader neurotransmitter effects.

Table 2: Pharmacodynamic Comparison in Preclinical Models

Compound Primary Target(s) IC₅₀ (Colon Cancer Cells) Therapeutic Use Beyond Psychiatry
Fluoxetine Hydrochloride SERT 5–20 µM Potential oncological applications
Ansofaxine Hydrochloride SERT, NET, DAT 10–30 µM Dual psychiatric/oncology use
Amitifadine Hydrochloride SERT, NET, DAT 15–40 µM Similar to ansofaxine

Research Implications and Limitations

Role of the Trifluoromethyl Group : The -CF₃ group in Fluoxetine Hydrochloride is essential for high-affinity SERT binding. Its removal or stereochemical alteration (as in the (R)-de(trifluoromethyl) variant) significantly diminishes potency .

Therapeutic Breadth : Unlike Fluoxetine, TRIs like ansofaxine show promise in both psychiatric and oncological contexts due to multi-target effects .

Biological Activity

(R)-De(trifluoromethyl) Fluoxetine Hydrochloride is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and other psychiatric conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Fluoxetine and its derivatives, including (R)-De(trifluoromethyl) Fluoxetine Hydrochloride, primarily exert their effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders. Research indicates that fluoxetine also influences various neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways .

Antiviral Activity

Recent studies have identified fluoxetine as having potential antiviral properties against enteroviruses, particularly Coxsackievirus B3. The compound appears to interact with the viral protein 2C, inhibiting viral replication in a stereospecific manner. Notably, while (S)-fluoxetine exhibits significant antiviral activity, (R)-fluoxetine has shown limited effects on viral replication at lower concentrations but may enhance the efficacy of (S)-fluoxetine when used in combination .

Structure-Activity Relationships

The biological activity of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride is influenced by its chemical structure. The trifluoromethyl group enhances the lipophilicity and potency of the compound compared to non-substituted analogs. Studies indicate that modifications to the nitrogen substituents significantly affect anti-inflammatory and serotonergic activities. For instance, derivatives with specific amino group substitutions demonstrate varying degrees of activity against inflammatory responses mediated by Toll-like receptors .

Neurogenesis and Behavioral Effects

A study investigated the effects of fluoxetine on neurogenesis and behavior in a murine model subjected to stress. Mice treated with fluoxetine displayed enhanced neurogenesis in the hippocampus and improved behavioral outcomes in enriched environments compared to control groups. These findings underscore the compound's potential to promote neural plasticity and resilience against stress-induced depressive behaviors .

Inflammatory Response Modulation

Research has also explored the anti-inflammatory properties of fluoxetine derivatives. One study demonstrated that certain derivatives could inhibit pro-inflammatory cytokine production in macrophages, suggesting a broader therapeutic potential for these compounds beyond traditional antidepressant effects. The structure-activity relationship analysis indicated that specific modifications could enhance anti-inflammatory efficacy while retaining serotonergic activity .

Data Tables

Compound EC50 (µM) CC50 (µM) Mechanism
(S)-Fluoxetine0.42 ± 0.1723-28Inhibits CVB3 replication
Racemic Fluoxetine2.02 ± 0.9423-28Inhibits CVB3 replication
(R)-De(trifluoromethyl) FluoxetineNot determinedNot determinedLimited antiviral effect

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride?

  • Methodological Answer : The compound’s structural conformation can be determined using Raman spectroscopy coupled with density functional theory (DFT) calculations. For example, Raman bands in the 2000–3500 cm⁻¹ region (e.g., NH stretching at 2969 cm⁻¹ and ring νCC modes at 1617 cm⁻¹) are critical for identifying vibrational fingerprints. X-ray crystallography is also used to validate bond angles and torsional strain minimization, as shown in studies comparing computational and experimental geometries .

Q. How is the enantiomeric purity of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride assessed?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and NMR spectroscopy with chiral shift reagents are standard. For instance, the S-enantiomer’s higher serotonin reuptake inhibition potency necessitates precise enantiomeric ratio validation, often cross-referenced with pharmacopeial standards (e.g., USP monographs for fluoxetine hydrochloride) .

Q. What are the key safety protocols for handling (R)-De(trifluoromethyl) Fluoxetine Hydrochloride in laboratory settings?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200): use PPE (gloves, lab coats, eye protection), store in locked cabinets, and dispose via approved waste facilities. The compound’s carcinogenic classification (Category 2) mandates exposure minimization and emergency protocols (e.g., eye rinsing for 15+ minutes and medical consultation) .

Advanced Research Questions

Q. How do conformational differences between fluoxetine and norfluoxetine impact their electrochemical behavior?

  • Methodological Answer : Norfluoxetine’s demethylation alters torsional angles (e.g., (C2C3O4C5) ≈ 159° vs. 161° in fluoxetine), reducing steric strain but modifying inductive effects. Voltammetric studies at pH 3–8 reveal distinct oxidation peaks (e.g., +1.05 V for fluoxetine’s aromatic nucleus), which correlate with conformational stability and redox pathways. Analogues like N-methyl-3-phenylpropan-1-amine hydrochloride are used to isolate oxidation mechanisms .

Q. What experimental designs are optimal for studying environmental persistence of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride?

  • Methodological Answer : Use aquatic toxicity models (e.g., Deuterodon iguape or Palaemon pandaliformis) to assess metabolic impacts (e.g., ammonia excretion rates at 1.0 mg/L exposure). Combine LC-MS/MS for trace detection in water samples and DFT to predict degradation pathways. Studies show fluoxetine’s lipophilicity (from CF₃ groups) enhances bioaccumulation, requiring ecotoxicological risk assessments .

Q. How can oxidative degradation pathways of (R)-De(trifluoromethyl) Fluoxetine Hydrochloride be mapped under varying pH conditions?

  • Methodological Answer : Differential pulse voltammetry (DPV) and cyclic voltammetry at pH 3–12 identify pH-dependent oxidation sites (e.g., secondary amine groups at +0.8 V and aromatic rings at +1.4 V). Use synthetic analogues (e.g., 1-(benzyloxy)-4-(trifluoromethyl)benzene) to isolate oxidative steps. Post-degradation products (e.g., dimerized cation-radicals) are characterized via mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.